5-Aminobenzo[d]thiazole-2-carbonitrile (CAS 1513212-02-6) is a specialized heterocyclic building block procured primarily for the synthesis of next-generation aminoluciferin analogs and activatable bioluminescent probes. Unlike standard luciferin precursors, this compound features an amino group at the 5-position of the benzothiazole core, providing a critical synthetic handle for N-alkylation, cycloalkylation, and the attachment of self-immolative caging groups. Its primary commercial value lies in its ability to generate red-shifted, near-infrared (NIR) emitting oxyluciferin intermediates and high-sensitivity substrates that overcome the tissue-penetration and signal-decay limitations of conventional D-luciferin in deep-tissue imaging workflows [1].
Substituting 5-aminobenzo[d]thiazole-2-carbonitrile with the more common 6-aminobenzo[d]thiazole-2-carbonitrile (CAS 6604-71-3) or 6-hydroxybenzo[d]thiazole-2-carbonitrile fundamentally alters the photophysical and steric properties of the downstream probe. The position of the electron-donating group dictates the conjugated π-system of the excited oxyluciferin intermediate. Standard 6'-substitution restricts emission to the 580–590 nm range, whereas 5'-amino substitution specifically enables massive red-shifts into the near-infrared spectrum (~690 nm), which is mandatory for bypassing hemoglobin absorption. Furthermore, the specific steric profile of the 5-position is required to fit N-cycloalkylated derivatives into the luciferase binding pocket, a structural necessity for achieving the prolonged signal stability and exponential signal amplification seen in advanced imaging agents [1].
When utilized as the precursor for N-cyclobutylaminoluciferin (cybLuc), 5-aminobenzo[d]thiazole-2-carbonitrile enables a massive amplification in photon output compared to standard substrates. In animal models, the cybLuc derivative radiates 20-fold more bioluminescent light than D-luciferin or standard 6'-aminoluciferin at an identical 10 μM concentration. This allows researchers to achieve high imaging sensitivity using only 0.01% of the standard D-luciferin dose [1].
| Evidence Dimension | In vivo bioluminescence intensity (photon flux) |
| Target Compound Data | 20-fold signal increase (cybLuc derivative, 10 μM dose) |
| Comparator Or Baseline | Standard D-luciferin and 6'-aminoluciferin (10 μM dose) |
| Quantified Difference | 20x higher photon output at 0.01% of standard in vivo dose |
| Conditions | In vivo mouse imaging models using native firefly luciferase |
Procuring this specific precursor allows developers to formulate high-sensitivity assays that require drastically lower substrate doses, reducing toxicity and cost in longitudinal animal studies.
The regiochemistry of the 5-amino group is critical for tuning the emission wavelength of the resulting oxyluciferin. Computational and photophysical evaluations demonstrate that 5'-amino-based electron-donating groups exert a profound effect on the emission spectrum. For example, 5'-N-methylamino-oxyluciferin analogs achieve an emission wavelength of 689.5 nm, whereas standard 6'-aminoluciferins typically emit in the 580–590 nm range[1].
| Evidence Dimension | Fluorescence/Bioluminescence emission wavelength |
| Target Compound Data | 689.5 nm (for 5'-NHCH3-oxyluciferin analog) |
| Comparator Or Baseline | ~580-590 nm (for standard 6'-aminoluciferin analogs) |
| Quantified Difference | ~100 nm red-shift into the near-infrared (NIR) window |
| Conditions | Frontier orbital analysis and photophysical evaluation of oxyluciferin analogs |
This ~100 nm red-shift is mandatory for deep-tissue imaging kits, as it pushes the emission past the absorption spectra of hemoglobin and melanin to minimize signal attenuation.
Probes derived from 5-aminobenzo[d]thiazole-2-carbonitrile exhibit highly stable pharmacokinetic profiles in vivo. In comparative imaging studies, the bioluminescent signal from the cybLuc derivative plateaued and remained stable for more than 30 minutes. In contrast, the signal from standard D-luciferin began to decay rapidly shortly after reaching its peak, severely limiting the data acquisition window [1].
| Evidence Dimension | In vivo signal duration and stability |
| Target Compound Data | Signal plateau maintained for >30 minutes (cybLuc) |
| Comparator Or Baseline | Rapid signal decay after initial peak (D-luciferin) |
| Quantified Difference | Significantly extended stable imaging window (>30 min vs rapid drop-off) |
| Conditions | Longitudinal in vivo emission imaging in live animal models |
A stable signal plateau eliminates timing-dependent artifacts in high-throughput or complex in vivo imaging workflows, ensuring reproducible quantitative data for end-users.
5-Aminobenzo[d]thiazole-2-carbonitrile serves as a highly effective core scaffold for caged, activatable bioluminescent probes. When functionalized with a boronic acid caging group via a self-immolative linker, the intact probe acts as a poor substrate for luciferase, yielding near-zero background luminescence. Upon cleavage by hydrogen peroxide (H2O2), it releases the active aminoluciferin, providing a strictly quantitative, linear luminescent response to H2O2 concentrations ranging from 2.5 to 500 μM [1].
| Evidence Dimension | Assay signal-to-noise and target responsiveness |
| Target Compound Data | Linear bioluminescent response to 2.5–500 μM H2O2 upon uncaging |
| Comparator Or Baseline | Intact caged probe (near-zero background luminescence) |
| Quantified Difference | High signal-to-noise ratio driven by strict conditional activation |
| Conditions | In vitro and in cellulo (ES-2-luc cells) H2O2 detection assays |
The primary amine provides a reliable synthetic handle for carbamate or amide caging strategies, making it a highly suitable precursor for zero-background diagnostic and ROS-sensing kits.
Ideal for manufacturing red-shifted luciferin analogs (e.g., 5'-alkylaminoluciferins) designed for deep-tissue imaging, where bypassing hemoglobin absorption is a strict requirement for the final formulated product [1].
The required precursor for N-cycloalkylaminoluciferins like cybLuc, which are procured for brain tumor imaging and other applications necessitating massive photon flux at micro-dose (10 μM) levels and extended signal stability [2].
A highly effective building block for diagnostic kits that utilize self-immolative caging strategies (e.g., boronate-caged H2O2 probes), leveraging the 5-amino group to ensure low background and high signal-to-noise ratios upon target activation [3].